![molecular formula C11H13N3O2 B2813349 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 832743-11-0](/img/structure/B2813349.png)
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound . It belongs to the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been reviewed, with the methods for their synthesis systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered .Scientific Research Applications
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) , a derivative of pyrazolo[3,4-b]pyridine, is commonly used in peptide synthesis. It facilitates the formation of amide bonds between carboxyl and amino groups in peptides and proteins. Additionally, EDC enables the coupling of haptens to immunogenic carrier proteins, such as attaching a peptide to keyhole limpet hemocyanin (KLH) .
- Pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of pharmacological properties. Some derivatives are part of anxiolytic drugs (e.g., cartazolate, tracazolate, etazolate) and the pulmonary hypertension drug riociguat .
- Researchers have explored the potential biological uses of pyrazolo[3,4-b]pyridines. Their structures have been investigated for various applications, including drug design, enzyme inhibition, and receptor modulation .
Peptide Synthesis and Protein Conjugation
Pharmacological Research
Biomedical Applications
properties
IUPAC Name |
1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-14-10-9(7(3)13-14)8(11(15)16)5-6(2)12-10/h5H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZZOGMGQZTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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